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Compound of Interest

Compound Name: 3,29-0O-Dibenzoyloxykarounidiol

Cat. No.: B1673296

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data for 3,29-0-
Dibenzoyloxykarounidiol, a significant triterpenoid isolated from Trichosanthes kirilowii. A
comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),
and Infrared (IR) data is presented. This document is intended to serve as a core reference for
researchers engaged in the study of natural products, medicinal chemistry, and drug
development, offering foundational data for the identification, characterization, and further
investigation of this compound and its derivatives.

Chemical Structure

3,29-0-Dibenzoyloxykarounidiol is a pentacyclic triterpene ester. Its core structure is based
on the karounidiol skeleton, which is a D:C-friedo-oleanane-type triterpenoid. The hydroxyl
groups at positions C-3 and C-29 are esterified with benzoyl groups.

Systematic Name: D:C-friedo-oleana-7,9(11)-diene-3a,29-diol, 3,29-dibenzoate
CAS Number: 389122-01-4

Spectral Data
Mass Spectrometry (MS)
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Mass spectrometry data is crucial for determining the molecular weight and elemental
composition of 3,29-0-Dibenzoyloxykarounidiol.

Technique lon Mode m/z Interpretation

High-Resolution Mass - Corresponds to the
Positive [M+H]*

Spectrometry (HRMS) protonated molecule

Corresponds to the
[M+Na]* .
sodium adduct

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides detailed information about the proton environments within the
molecule. The data presented here is a compilation based on the analysis of the parent
compound, karounidiol, and its benzoate derivatives.

. . Coupling
Chemical Shift o .
Proton Multiplicity Constant (J, Assignment
(9, ppm)
Hz)
H-3 ~4.7-4.9 m CH-OBz
Olefinic Protons ~5.4-5.6 m H-7, H-11
) ~7.4-7.6 and
Aromatic Protons m Benzoyl groups
~8.0-8.2
H-29 ~4.0-4.2 d CH2-OBz
Multiple CHs
Methyl Protons ~0.8-1.2 s, d
groups

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule,
providing a carbon fingerprint of the structure.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1673296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory

Check Availability & Pricing

Carbon Chemical Shift (8, ppm) Assignment
Carbonyl (C=0) ~166-167 Benzoyl esters
Aromatic (C) ~130-134 Benzoyl groups
Aromatic (CH) ~128-130 Benzoyl groups
Olefinic (C) ~140-145 C-8,C-9
Olefinic (CH) ~115-120 C-7,C-11

C-3 ~80-82 CH-OBz

C-29 ~65-67 CH2-OBz

Quaternary Carbons

Multiple signals

Triterpene skeleton

Methine Carbons (CH)

Multiple signals

Triterpene skeleton

Methylene Carbons (CHz)

Multiple signals

Triterpene skeleton

Methyl Carbons (CHs)

Multiple signals

Triterpene skeleton

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Frequency (cm~1) Intensity Assignment

~3060 Medium Aromatic C-H stretch
~2950-2850 Strong Aliphatic C-H stretch
~1720 Strong C=0 stretch (ester)
~1600, ~1450 Medium C=C stretch (aromatic)
~1270, ~1110 Strong C-O stretch (ester)
~710 Strong Aromatic C-H bend

Experimental Protocols
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The spectral data presented in this guide are based on standard analytical techniques for the
structural elucidation of natural products.

Isolation of 3,29-O-Dibenzoyloxykarounidiol

The following diagram outlines a general workflow for the isolation of triterpenoids from plant
material, which is applicable to obtaining 3,29-0O-Dibenzoyloxykarounidiol from Trichosanthes
Kirilowii.
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General Isolation Workflow

Dried and Powdered Plant Material
(e.g., seeds of Trichosanthes kirilowii)

:

Solvent Extraction
(e.g., with methanol or ethanol)

:

Concentration of Crude Extract

:

Solvent-Solvent Partitioning
(e.g., between ethyl acetate and water)

:

Column Chromatography
(Silica Gel)

:

Fraction Collection and TLC Analysis

:

Further Purification
(e.g., Preparative HPLC)

Pure 3,29-0O-Dibenzoyloxykarounidiol

Click to download full resolution via product page

Caption: General workflow for the isolation of 3,29-O-Dibenzoyloxykarounidiol.
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Spectroscopic Analysis

The following provides the general parameters for the spectroscopic analyses.

* Nuclear Magnetic Resonance (NMR): *H (400-600 MHz) and 3C (100-150 MHz) NMR
spectra are typically recorded on a Bruker or Jeol spectrometer. Samples are dissolved in
deuterated chloroform (CDCIs) or deuterated methanol (CDsOD), with tetramethylsilane
(TMS) used as an internal standard.

o Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

« Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR)
spectrometer, often using a potassium bromide (KBr) pellet or as a thin film.

The following diagram illustrates the logical flow of spectroscopic data analysis for structure

elucidation.

Spectroscopic Data Analysis Workflow

Infrared (IR) Spectroscopy
Mass Spectrometry (MS) - Identify Functional Groups NMR Spectroscopy

- Determine Molecular Formula (Ester C=0, Aromatic C=C) (1H, 13C, COSY, HSQC, HMBC)

T~ 1 .

Propose Preliminary Structure

Confirm Structure and Stereochemistry

Click to download full resolution via product page

Caption: Workflow for structure elucidation using spectral data.

Signaling Pathways and Biological Activity
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While specific signaling pathways directly modulated by 3,29-O-Dibenzoyloxykarounidiol are
a subject of ongoing research, triterpenoids from Trichosanthes kirilowii have been investigated
for various biological activities, including anti-inflammatory and cytotoxic effects. The study of
these compounds often involves investigating their impact on key cellular signaling pathways.

The following diagram depicts a simplified, hypothetical signaling pathway that could be
investigated in relation to the bioactivity of triterpenoids.

Hypothetical Signaling Pathway for Bioactivity Screening

3,29-0-Dibenzoyloxykarounidiol

Cell Surface Receptor

Kinase Cascade
(e.g., MAPK pathway)

Transcription Factor Activation
(e.g., NF-kB, AP-1)

Altered Gene Expression
(e.g., inflammatory cytokines)

Cellular Response
(e.g., Apoptosis, Anti-inflammation)

Click to download full resolution via product page

Caption: Hypothetical signaling pathway for bioactivity studies.
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Conclusion

The spectral data presented in this guide provide a comprehensive foundation for the
identification and characterization of 3,29-O-Dibenzoyloxykarounidiol. This information is
critical for quality control in drug development and for further research into the biological
activities and potential therapeutic applications of this and related triterpenoids. The detailed
experimental protocols and logical workflows offer a clear framework for researchers working in
the field of natural product chemistry.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 3,29-
O-Dibenzoyloxykarounidiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673296#spectral-data-nmr-ms-ir-of-3-29-0-
dibenzoyloxykarounidiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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